4-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)piperazine-1-carboxamide
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Overview
Description
4-(2,4-DICHLOROBENZYL)-N-(3-NITROPHENYL)-1-PIPERAZINECARBOXAMIDE is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 2,4-dichlorobenzyl group and a 3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-DICHLOROBENZYL)-N-(3-NITROPHENYL)-1-PIPERAZINECARBOXAMIDE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2,4-Dichlorobenzyl Group: The piperazine ring is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide to form the 2,4-dichlorobenzyl-substituted piperazine.
Introduction of the 3-Nitrophenyl Group: The final step involves the reaction of the substituted piperazine with 3-nitrophenyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-DICHLOROBENZYL)-N-(3-NITROPHENYL)-1-PIPERAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction of Nitro Group: 4-(2,4-DICHLOROBENZYL)-N-(3-AMINOPHENYL)-1-PIPERAZINECARBOXAMIDE.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,4-Dichlorobenzoic acid and 3-nitrophenylpiperazine.
Scientific Research Applications
4-(2,4-DICHLOROBENZYL)-N-(3-NITROPHENYL)-1-PIPERAZINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Use in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 4-(2,4-DICHLOROBENZYL)-N-(3-NITROPHENYL)-1-PIPERAZINECARBOXAMIDE is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group may participate in redox reactions, while the piperazine ring and chlorobenzyl group may facilitate binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-DICHLOROBENZYL)-N-(3-AMINOPHENYL)-1-PIPERAZINECARBOXAMIDE: A reduced form of the compound with an amine group instead of a nitro group.
4-(2,4-DICHLOROBENZYL)-N-(3-METHOXYPHENYL)-1-PIPERAZINECARBOXAMIDE: A derivative with a methoxy group instead of a nitro group.
Uniqueness
4-(2,4-DICHLOROBENZYL)-N-(3-NITROPHENYL)-1-PIPERAZINECARBOXAMIDE is unique due to the presence of both a nitro group and a piperazine ring, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H18Cl2N4O3 |
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Molecular Weight |
409.3 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)methyl]-N-(3-nitrophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H18Cl2N4O3/c19-14-5-4-13(17(20)10-14)12-22-6-8-23(9-7-22)18(25)21-15-2-1-3-16(11-15)24(26)27/h1-5,10-11H,6-9,12H2,(H,21,25) |
InChI Key |
AQQAHIAABAJDER-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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